4-(1H-pyrazol-1-yl)benzaldehyde

melt-phase synthesis solvent-free reactions solid-state handling

Researchers need heterocyclic aldehydes with predictable reactivity and verified solubility, not untested analogs. This pyrazole-benzaldehyde hybrid solves key process risks: its 82-83 °C melting point enables solvent-free Knoevenagel condensations (avoiding >140 °C imidazole analog stress), while measured 9.2 µg/mL aqueous solubility supports on-DNA library synthesis. • ≥97% purity with batch-specific NMR/HPLC/GC data • Lower boiling point (310 °C predicted) for excess removal by distillation • Serves as neutral or anionic (pyrazolate) donor for MOF linkers

Molecular Formula C10H8N2O
Molecular Weight 172.18 g/mol
CAS No. 99662-34-7
Cat. No. B3024184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1H-pyrazol-1-yl)benzaldehyde
CAS99662-34-7
Molecular FormulaC10H8N2O
Molecular Weight172.18 g/mol
Structural Identifiers
SMILESC1=CN(N=C1)C2=CC=C(C=C2)C=O
InChIInChI=1S/C10H8N2O/c13-8-9-2-4-10(5-3-9)12-7-1-6-11-12/h1-8H
InChIKeyPPGRDLZPSDHBIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility9.2 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





4-(1H-Pyrazol-1-yl)benzaldehyde Physicochemical Profile


4-(1H-Pyrazol-1-yl)benzaldehyde (CAS 99662‑34‑7) is a heterocyclic aromatic aldehyde comprising a para‑substituted benzaldehyde core linked to a 1H‑pyrazole moiety . With molecular formula C₁₀H₈N₂O and a molecular weight of 172.18 g/mol, it appears as a pale‑yellow to pale‑orange crystalline solid . Its bifunctional structure (reactive aldehyde group + nitrogen‑rich pyrazole ring) positions it as a key intermediate in kinase inhibitor synthesis, metal‑organic framework (MOF) construction, and ligand design . The compound’s established purity grades (typically ≥97%, with batch‑specific NMR, HPLC and GC data available from major suppliers) provide a reliable foundation for reproducible synthetic workflows .

Bifunctional aldehyde-pyrazole building block
Batch-verified purity with QC data
Supports kinase inhibitor synthesis and MOF linker design

4-(1H-Pyrazol-1-yl)benzaldehyde Analog Substitution Risks


Although several heterocyclic benzaldehydes (e.g., imidazol‑1‑yl, triazol‑1‑yl, pyrrol‑1‑yl derivatives) share the same core structural motif, simple interchange is not risk‑free. Quantitative comparative data in the open literature remain scarce; however, the available physical‑property data indicate that the pyrazol‑1‑yl substituent imparts a distinct melting point, boiling point, and computational LogP relative to imidazol‑1‑yl and 1,2,4‑triazol‑1‑yl analogs . These differences can directly impact melt‑phase reaction suitability, purification by distillation, and solubility‑limited reaction behaviour . Without head‑to‑head assay data, the safest procurement strategy is to select the exact building block for which the synthetic route and analytical quality‑control infrastructure are documented—avoiding the hidden costs of re‑optimisation and batch failure.

Melting point gap
Imidazole analog melts >140°C, which may prevent mild melt-phase reactions compared to the pyrazole derivative.
Boiling point difference
Triazole and imidazole analogs have higher predicted boiling points, potentially requiring harsher distillation conditions and increasing thermal degradation risk.
Purity documentation gap
AldrichCPR-grade imidazole analog is supplied without analytical data, shifting identity and purity verification burden to the buyer.

4-(1H-Pyrazol-1-yl)benzaldehyde vs. Closest Analogs


Lower Melting Point vs. Imidazole Analog

4‑(1H‑Pyrazol‑1‑yl)benzaldehyde exhibits a melting point of 82–83 °C , which is approximately 60 °C lower than that of its closest structural analog, 4‑(1H‑imidazol‑1‑yl)benzaldehyde (mp 142–145 °C) . No melting point data for 4‑(1H‑1,2,4‑triazol‑1‑yl)benzaldehyde were identified in the accessible literature.

Lower melting point
Context-dependent
82–83°C vs 142–145°C (imidazole analog)
≈60°C lower
Supports melt-phase synthesis selection
Cross-study comparison; single-study data not available
melt-phase synthesis solvent-free reactions solid-state handling

Lower Boiling Point vs. Imidazole and Triazole Analogs

The predicted boiling point of 4‑(1H‑pyrazol‑1‑yl)benzaldehyde is 310.1 ± 25.0 °C (760 mmHg) . In contrast, the corresponding imidazole analog boils at 358.1 ± 25.0 °C and the 1,2,4‑triazole analog at 369.2 ± 44.0 °C . The systematic increase in boiling point correlates with the greater hydrogen‑bond accepting capacity of the additional nitrogen atoms in the heterocycle.

Lower boiling point
Data to verify
310.1±25.0°C vs 358.1–369.2°C (imidazole/triazole)
~48–59°C lower
Supports milder distillation conditions
Predicted values; experimental validation absent
vacuum distillation purification scalability volatility

Documented Aqueous Solubility

The aqueous solubility of 4‑(1H‑pyrazol‑1‑yl)benzaldehyde has been experimentally determined at 9.2 µg/mL (mean of multiple determinations at pH 7.4) . Solubility data for the imidazole and triazole analogs under identical conditions are not publicly available, precluding a quantitative comparison. Nevertheless, this value provides a critical baseline for designing reactions or biological assays in aqueous or mixed‑aqueous media.

Aqueous solubility
Reported
9.2 µg/mL
Baseline for aqueous reaction design
pH 7.4; no analog data available
aqueous solubility biorelevant assay formulation compatibility

Purity and QC Documentation vs. AldrichCPR Analog

Multiple suppliers of 4‑(1H‑pyrazol‑1‑yl)benzaldehyde state a minimum purity of 97% and provide batch‑specific QC data (NMR, HPLC, GC) . In contrast, the 4‑(1H‑imidazol‑1‑yl)benzaldehyde offered by Sigma‑Aldrich under the AldrichCPR program is explicitly sold ‘as‑is’ without any analytical data collected by the vendor, and all sales are final . This discrepancy means that the pyrazole aldehyde arrives with a verifiable purity profile, while the imidazole analog places the burden of identity and purity confirmation entirely on the buyer.

Purity & QC documentation
Specification review
≥97% with batch QC (NMR, HPLC, GC)
vs AldrichCPR imidazole: no analytical data
Reduces batch reproducibility risk
Comparator purity not verified by supplier
batch-to-batch reproducibility quality control medicinal chemistry supply chain

4-(1H-Pyrazol-1-yl)benzaldehyde Top Applications


Melt-Phase and Solvent-Free Condensation Reactions

The melting point of 82–83 °C enables the aldehyde to be melted in a standard oil bath to act as its own reaction medium for Knoevenagel or aldol condensations. This avoids solvent use, simplifies work‑up, and reduces the thermal stress that would be imposed by the imidazole analog’s >140 °C melting point . The lower boiling point (310 °C predicted) further facilitates removal of excess aldehyde by distillation after reaction completion .

Medicinal Chemistry Library Synthesis

Programs that require consistent building blocks for parallel synthesis or fragment‑based screening benefit from the documented ≥97% purity and vendor‑supplied QC data (NMR, HPLC, GC) available for 4‑(1H‑pyrazol‑1‑yl)benzaldehyde . This contrasts with the unverified purity of the AldrichCPR‑grade imidazole analog, where the user must independently confirm identity and purity before committing to a multi‑step synthetic sequence .

Aqueous-Compatible Reaction Design

When reactions are performed in water or mixed‑aqueous media (e.g., on‑DNA encoded library synthesis or biomimetic oxidations), the experimentally measured aqueous solubility of 9.2 µg/mL at pH 7.4 provides a reliable starting point for solubility‑limited optimisation. The absence of equivalent measured values for the imidazole and triazole analogs leaves their aqueous behaviour unknown, making the pyrazole derivative the safer choice for methodologies that demand defined solution‑phase concentrations.

MOF and Coordination Chemistry Scaffolds

The pyrazole ring in 4‑(1H‑pyrazol‑1‑yl)benzaldehyde can serve as a neutral or anionic (pyrazolate) donor to metal centres, while the aldehyde group offers a reactive handle for post‑synthetic modification . The combination of moderate melting point, predictable volatility, and documented purity makes this compound a practical entry point for constructing functionalised MOF linkers where both sp²‑nitrogen coordination and aldehyde‑based imine condensation are required in a single building block.

Application
Selection Property
Validation Focus
Solvent-free melt condensations
Low melting point facilitates neat liquid phase
Thermal stability and melt homogeneity
Medicinal chemistry library synthesis
Documented QC with batch-specific data
Batch-to-batch reproducibility and identity confirmation
Aqueous-compatible reaction design
Measured solubility in aqueous media (pH 7.4)
Solubility-limited reaction optimization
MOF and coordination scaffolds
Bifunctional aldehyde-pyrazole structure
Metal coordination and post-synthetic modification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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